2-Methoxyphenyl Substituted Amino Alcohol Derivatives: A Technical Guide to Synthesis, Pharmacological Activity, and Structure-Activity Relationships
2-Methoxyphenyl Substituted Amino Alcohol Derivatives: A Technical Guide to Synthesis, Pharmacological Activity, and Structure-Activity Relationships
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Methoxyphenyl Amino Alcohol Scaffold: A Privileged Motif in Medicinal Chemistry
The β-amino alcohol moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active natural products, pharmaceuticals, and agrochemicals.[1][2] This structural feature is a key pharmacophore in many therapeutic agents, including essential medicines like Salbutamol and Propranolol.[3] When substituted with a 2-methoxyphenyl group, this scaffold gains unique properties that have been exploited in the development of a diverse range of therapeutic agents. The methoxy group at the ortho position can influence the molecule's conformation, electronic properties, and metabolic stability, often leading to enhanced biological activity and selectivity. These derivatives are important building blocks for high-value chemicals and are frequently used as chiral ligands in asymmetric synthesis.[3][4] The chiral 1,2-amino alcohol motif, in particular, is a critical architectural feature in a variety of complex and biologically active molecules.[5]
Scope and Objectives of this Guide
This technical guide provides a comprehensive overview of 2-methoxyphenyl substituted amino alcohol derivatives for researchers and drug development professionals. It synthesizes the current literature on their synthesis, explores the breadth of their pharmacological activities, and elucidates key structure-activity relationships. By providing detailed experimental protocols, comparative data, and mechanistic insights, this document aims to serve as a valuable resource for the rational design and development of novel therapeutics based on this versatile chemical scaffold.
Synthetic Strategies for 2-Methoxyphenyl Substituted Amino Alcohols
The synthesis of 2-methoxyphenyl substituted amino alcohols can be achieved through several strategic routes, starting from readily available precursors like natural phenols or substituted acetophenones. The choice of method often depends on the desired substitution pattern, stereochemistry, and scalability.
Synthesis from Eugenol and Other Natural Phenols
A common and efficient method for synthesizing these derivatives utilizes eugenol, a natural product featuring a 2-methoxy-4-allylphenyl structure. This approach typically involves a two-step process: epoxidation of the allyl group followed by ring-opening of the resulting epoxide with an amine.[3]
Key Workflow: Epoxidation-Aminolysis of Eugenol This pathway is valued for its use of a renewable starting material and its modularity, allowing for the introduction of diverse amino functionalities.
Caption: General workflow for synthesis from Eugenol.
Detailed Experimental Protocol: General Synthesis of β-Amino Alcohols from Eugenol Epoxide [3]
-
Step 1: Synthesis of Eugenol Epoxide (2-methoxy-4-(oxiran-2-ylmethyl)phenol)
-
A solution of eugenol (1 equiv.) dissolved in dichloromethane (DCM) is added dropwise to a suspension of meta-chloroperbenzoic acid (m-CPBA, ~1.5 equiv.) in DCM at 0 °C.
-
The reaction mixture is stirred for 24 hours at room temperature.
-
A 10% aqueous solution of sodium sulfate is added, and the solution is washed with a 5% aqueous solution of sodium hydrogen carbonate.
-
The organic layer is separated, dried, and concentrated under reduced pressure to yield the epoxide.
-
-
Step 2: Synthesis of β-Amino Alcohol Derivatives
-
Eugenol epoxide (1 equiv.) is reacted with a series of aliphatic or aromatic amine nucleophiles (1-1.2 equiv.) in an ethanol/water solvent system.
-
The reaction mixture is heated to 50 °C and stirred until completion (monitored by TLC).
-
The solvent is evaporated under reduced pressure.
-
The resulting β-amino alcohol derivatives are purified by column chromatography on silica gel using dichloromethane/methanol mixtures of increasing polarity.
-
Synthesis from Substituted Acetophenones
An alternative route starts from substituted acetophenones, which is particularly useful for producing pharmaceutical compounds like Midodrine. This multi-step synthesis involves converting the acetophenone into a key bromo-intermediate, followed by a series of transformations to build the final amino alcohol structure.[6]
Key Workflow: Synthesis of Midodrine Hydrochloride This pathway demonstrates a more traditional, multi-step synthetic approach to a specific, commercially relevant drug molecule.
Caption: Multi-step synthesis of Midodrine from a substituted acetophenone.
Detailed Experimental Protocol: Synthesis of (±) Midodrine Hydrochloride [6]
-
Step 1: Preparation of 1-(2′,5′-dimethoxyphenyl)-2-amino ethanone
-
1-(2,5-dimethoxyphenyl)-2-bromoethanone is dissolved in tetrahydrofuran (THF).
-
Water and hexamine are added, leading to a thick precipitation. The mixture is stirred for 2 hours at ambient temperature.
-
The resulting product is isolated by filtration.
-
-
Step 2: Acylation to 2-Chloro-N-(β-oxo-2,5-Dimethoxy phenethyl)acetamide
-
The aminoethanone from Step 1 is dissolved in an acetone/water mixture and cooled to 0 °C.
-
Sodium acetate is added to adjust the pH to 5.
-
Chloroacetyl chloride is added dropwise, and the reaction is maintained at 0-5 °C. The product is then isolated.
-
-
Step 3: Nucleophilic Azidation
-
The acetamide from Step 2 is treated with sodium azide in an acetone medium to produce the corresponding azido derivative.
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-
Step 4: Ketone Reduction
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The azido acetamide is dissolved in methanol and cooled.
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Sodium borohydride is added portion-wise to selectively reduce the ketone to a hydroxyl group, forming the amino alcohol backbone.
-
-
Step 5: Azide Reduction to Final Product
-
The azido alcohol is reduced using stannous chloride in methanol to convert the azido group to a primary amine, yielding the final product, which is then converted to its hydrochloride salt.
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Asymmetric Synthesis of Chiral Derivatives
The biological activity of amino alcohols is often highly dependent on their stereochemistry. Therefore, asymmetric synthesis is crucial for producing enantiomerically pure compounds.[7] Methods include:
-
Biocatalytic Reduction : Using enzymes like ketoreductases (KREDs) or microorganisms such as Nocardia salmonicolor to perform enantioselective reduction of a ketone precursor to a specific chiral alcohol.[8]
-
Chiral Catalysis : Employing chiral catalysts, such as chromium-based systems, for asymmetric cross-coupling reactions to build the vicinal stereocenters with high control.[9]
-
Chiral Auxiliaries : Using removable chiral auxiliaries, like pseudoephedrine, to direct the stereochemical outcome of reactions.[4]
Pharmacological Activities and Therapeutic Potential
Derivatives of 2-methoxyphenyl substituted amino alcohols exhibit a remarkable diversity of biological activities, positioning them as promising candidates for drug development across various therapeutic areas.
| Pharmacological Activity | Lead Compound/Derivative Class | Key Findings | Reference(s) |
| Cardiovascular | Midodrine | A long-lasting blood pressure-increasing effect; used as a cardiovascular drug. | [6] |
| Valsartan Ester Derivatives | Some derivatives showed significant antihypertensive activity. | [10] | |
| Antiparasitic | Eugenol-derived aryl amino alcohols | Demonstrated potent antimalarial activity, with lower IC50 values than chloroquine. | [11] |
| Insecticidal | Eugenol-derived β-amino alcohols | Derivatives bearing a terminal benzene ring showed higher toxicity to Sf9 insect cells than the commercial pesticide chlorpyrifos. | [3] |
| Antimicrobial | 2-Methoxy-nicotinonitrile derivatives | Showed activity against Gram-positive and Gram-negative bacteria and fungi. | [12][13] |
| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | Coated on magnetic nanoparticles, displayed antibacterial activity against E. coli and S. aureus. | [14] | |
| CNS Activity | (2-Methoxyphenyl)piperazine derivatives | Act as 5-HT1A receptor ligands. | [15] |
| Anti-inflammatory | Methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate derivatives | Tested for anti-inflammatory activity. | [16] |
| Antioxidant | 2'-aminochalcone derivatives | A derivative with two hydroxyl groups showed strong free radical scavenging ability. | [17] |
| Enzyme Inhibition | Methoxy-substituted tyramine derivatives | Potently inhibited mushroom tyrosinase with IC50 values in the nanomolar range, far exceeding kojic acid. | [18] |
Cardiovascular Effects
The most prominent example in this class is Midodrine, a (2,5-dimethoxyphenyl)-substituted derivative, which is clinically used for its vasopressor effects to treat hypotension.[6] More recently, ester derivatives of valsartan, which incorporate a biphenyl methanol structure, have been investigated, with some showing significant potential in lowering blood pressure.[10]
Antimicrobial and Antiparasitic Activity
Compounds derived from eugenol have shown significant promise as antimalarial agents by inhibiting heme polymerization.[11] Several synthesized aryl amino alcohol derivatives demonstrated lower IC50 values than the standard drug chloroquine.[11] Additionally, various nitrogen-containing heterocyclic derivatives incorporating a methoxyphenyl group have been synthesized and found to possess broad-spectrum antimicrobial activity against bacteria and fungi.[12][13]
Insecticidal and Other Activities
Beyond human medicine, these compounds have potential applications in agriculture. β-amino alcohols derived from eugenol epoxide were found to be potent insecticides against Sf9 insect cells, with some being more toxic than chlorpyrifos.[3] Other reported activities include local anesthetic, anti-inflammatory, antioxidant, and potent tyrosinase inhibitory effects, highlighting the broad biological profile of this chemical family.[16][17][18]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is critical for optimizing lead compounds. For 2-methoxyphenyl substituted amino alcohols, several key structural features influence their pharmacological effects.
Influence of Aromatic Ring Substitution
-
Hydroxyl and Methoxy Groups : The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring are critical for antioxidant activity.[19] An aminochalcone carrying two hydroxyl groups in adjacent meta and para positions exhibited stronger antioxidant activity than other derivatives.[17] Methoxy groups are known to enhance the antioxidant activity of phenolic acids, an effect related to their electron-donating ability.[19]
-
Other Substituents : In a series of tyrosinase inhibitors, a 2,4-dihydroxy-substituted cinnamic acid moiety attached to the amino alcohol backbone resulted in an exceptionally potent compound with an IC50 of 0.059 nM.[18]
Impact of the Amino Group and Side Chain
-
Nature of the Amine : The type of amine used in the synthesis (primary vs. secondary, aliphatic vs. aromatic) significantly impacts the properties of the final compound. For insecticidal activity, derivatives with a terminal benzene ring were the most potent.[3]
-
Linker Length : In studies of (2-methoxyphenyl)piperazine derivatives, the length of the alkyl chain connecting the piperazine ring to another part of the molecule is a key determinant of affinity for 5-HT1A receptors.[15]
Caption: Key structure-activity relationship points for the scaffold.
Future Perspectives and Research Directions
The diverse biological activities of 2-methoxyphenyl substituted amino alcohol derivatives underscore their significant potential as a source of new therapeutic agents. Future research should focus on several key areas:
-
Expansion of Chemical Diversity : The application of modern synthetic methods, such as photo-induced reactions and biocatalysis, could rapidly expand the chemical space of these derivatives, leading to the discovery of novel bioactivities.[1][7]
-
Mechanism of Action Studies : For many of the reported activities, particularly antimicrobial and insecticidal effects, the precise molecular targets and mechanisms of action remain to be fully elucidated. In-depth biological studies are needed to advance these compounds from hits to lead candidates.
-
Stereoselective Synthesis and Evaluation : As chirality is often critical for activity, the development of more efficient and scalable asymmetric syntheses is paramount. Furthermore, the systematic evaluation of individual enantiomers is necessary to identify the more potent and potentially less toxic isomer.
-
Drug Combination and Delivery : Investigating these compounds in combination with existing drugs could reveal synergistic effects. Additionally, novel delivery systems, such as coating on magnetic nanoparticles, could enhance efficacy and targeting for applications like antibacterial therapy.[14]
By focusing on these areas, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical scaffold.
References
- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2006).
- the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. (2023). Rasayan Journal of Chemistry.
- Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Comput
- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2025).
- Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (2016). PubMed.
- Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. (2021). MDPI.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). MDPI.
- Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (Unknown). Nanomedicine Research Journal.
- Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. (2025). MilliporeSigma.
- Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase bioc
- New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. (1976). Journal of Pharmaceutical Sciences.
- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph. (2015).
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2022). Wiley Online Library.
- Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. (2023). Organic Chemistry Portal.
- New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. (1999). Journal of Medicinal Chemistry.
- Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive p
- Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amin
- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020).
- Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling. (2020). ChemRxiv.
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